(S)-2-Benzyl-ala-ome-hcl
Description
Chemical Identity and Stereochemical Purity in Research Context
The precise chemical identity and stereochemical purity of N-Alpha-Benzyl-L-Alanine Methyl Ester Hydrochloride are fundamental to its utility in research. The compound is the hydrochloride salt of the methyl ester of N-benzyl-L-alanine. The "(S)" designation in its systematic name indicates the specific stereochemistry at the alpha-carbon of the alanine (B10760859) moiety, which is crucial for its applications in stereoselective synthesis.
The stereochemical purity of this compound is of paramount importance. In the synthesis of pharmaceuticals and other bioactive molecules, often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful. Therefore, starting materials with high enantiomeric excess are essential to ensure the stereochemical integrity of the final product. The purity of N-Alpha-Benzyl-L-Alanine Methyl Ester Hydrochloride is typically determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC), which can separate and quantify the different enantiomers. chemimpex.comnih.gov Commercially available batches often specify a purity of ≥ 99% by HPLC. chemimpex.com
Maintaining this stereochemical purity throughout a reaction sequence is a key consideration for organic chemists. Reaction conditions, such as temperature and the choice of base, must be carefully controlled to prevent racemization, a process where the chiral center loses its specific configuration. nih.gov
Chemical and Physical Properties of N-Alpha-Benzyl-L-Alanine Methyl Ester Hydrochloride
| Identifier | Value |
| IUPAC Name | methyl (2S)-2-(benzylamino)propanoate;hydrochloride |
| Synonyms | (S)-2-Benzyl-ala-ome-hcl, Bzl-L-Ala-OMe·HCl |
| CAS Number | 19460-85-6 |
| Molecular Formula | C₁₁H₁₅NO₂·HCl |
| Molecular Weight | 229.74 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 181-187 °C |
| Optical Rotation | [a]D20 = -3 ± 2º (c=1 in H₂O) |
| SMILES | COC(=O)C@@HNCc1ccccc1.Cl |
| InChI | InChI=1S/C11H15NO2.ClH/c1-9(12-8-10-6-4-3-5-7-10)11(13)14-2;/h3-7,9,12H,8H2,1-2H3;1H/t9-;/m0./s1 |
Foundational Role as a Chiral Building Block in Contemporary Organic Synthesis
N-Alpha-Benzyl-L-Alanine Methyl Ester Hydrochloride serves as a fundamental chiral building block in contemporary organic synthesis. A chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material to construct more complex chiral molecules. The defined stereochemistry of the building block is transferred to the final product, a strategy that is central to asymmetric synthesis.
The utility of this compound as a chiral building block stems from its inherent chirality derived from the L-alanine core. chemimpex.com This allows for the synthesis of enantiomerically pure or enriched target molecules, which is particularly critical in drug development. chemimpex.com Its structure can be readily incorporated into larger molecules, making it a valuable intermediate in the synthesis of a variety of bioactive compounds. chemimpex.com
One of the key applications is in peptide synthesis. chemimpex.com The N-benzyl group can act as a protecting group for the amine, while the methyl ester protects the carboxylic acid. These protecting groups can be selectively removed under different conditions, allowing for the controlled formation of peptide bonds. This makes it a useful component in both solution-phase and solid-phase peptide synthesis for creating complex peptides with specific biological activities. chemimpex.comscielo.org.za
Furthermore, N-Alpha-Benzyl-L-Alanine Methyl Ester Hydrochloride can be used as a precursor for the synthesis of other chiral amino acid derivatives. chemimpex.com The benzyl (B1604629) group can be modified or removed, and the ester can be hydrolyzed or converted to other functional groups, providing access to a wide range of structurally diverse and chirally pure molecules.
Scope and Significance in Modern Synthetic Methodologies
The scope and significance of N-Alpha-Benzyl-L-Alanine Methyl Ester Hydrochloride in modern synthetic methodologies are extensive, impacting various areas of chemical research and industry. Its stability and solubility contribute to its versatility in a range of experimental conditions. chemimpex.com
In pharmaceutical development, this compound is a key intermediate for synthesizing various drug candidates, especially those targeting neurological disorders. chemimpex.com The ability to introduce a specific stereocenter is often a determining factor in the efficacy and safety of a drug.
The compound also plays a role as a chiral auxiliary. chemimpex.com A chiral auxiliary is a temporary addition to a molecule that directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The L-alanine-derived structure of N-Alpha-Benzyl-L-Alanine Methyl Ester Hydrochloride can influence the facial selectivity of reactions on other parts of the molecule, leading to the formation of a new stereocenter with a high degree of control. nih.govunirioja.es
Its application extends to the study of enzyme interactions and protein folding, where specifically designed peptides and amino acid derivatives are required to probe biological mechanisms. chemimpex.com The ability to synthesize these molecules with high precision is crucial for advancing our understanding of cellular processes and identifying potential therapeutic targets. chemimpex.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-2-methyl-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYGLGCVKCLWPY-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis and Preparation Protocols for N Alpha Benzyl L Alanine Methyl Ester Hydrochloride
Synthetic Routes to N-Alpha-Benzyl-L-Alanine Methyl Ester
The target compound can be synthesized through two principal retrosynthetic pathways: (1) N-benzylation of a pre-existing L-alanine methyl ester scaffold, or (2) esterification of N-alpha-benzyl-L-alanine. Each approach has distinct advantages and requires specific reaction conditions to maximize efficiency and maintain stereochemical purity.
N-Benzylation of L-Alanine Methyl Ester
This approach begins with L-alanine methyl ester, which is commercially available, often as its hydrochloride salt. orgsyn.org The core of this strategy is the formation of a new carbon-nitrogen bond at the alpha-amino group.
Key methods for N-benzylation include:
Direct Alkylation: This classic method involves the reaction of L-alanine methyl ester with a benzylating agent, such as benzyl (B1604629) bromide, in the presence of a base. orgsyn.org The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic benzylic carbon. A non-nucleophilic base is required to neutralize the hydrogen bromide formed during the reaction.
Catalytic Alkylation (Borrowing Hydrogen): A more modern and atom-economic approach utilizes benzyl alcohol as the alkylating agent, catalyzed by a transition metal complex, typically ruthenium-based. nih.govresearchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology proceeds by the temporary oxidation of the alcohol to an aldehyde, reductive amination with the amino ester, and regeneration of the catalyst. A significant advantage of this method is that the only byproduct is water. nih.govresearchgate.net
Palladium-Catalyzed Asymmetric Benzylation: Advanced catalytic systems, such as those involving a chiral aldehyde, a palladium species, and a Lewis acid, have been developed for the asymmetric α-benzylation of N-unprotected amino acid esters with benzyl alcohol derivatives. nih.gov
The choice of method often depends on the desired scale, available reagents, and the stringency of stereochemical control required.
Table 1: Comparison of Synthetic Routes for N-Benzylation of L-Alanine Methyl Ester
| Method | Benzylation Agent | Typical Catalyst/Reagent | Key Advantages | Potential Considerations |
|---|---|---|---|---|
| Direct Alkylation | Benzyl Halide (e.g., Benzyl Bromide) | Base (e.g., K₂CO₃, Et₃N) | Well-established, straightforward procedure. orgsyn.org | Formation of stoichiometric salt byproduct; potential for over-alkylation. |
| Catalytic Alkylation | Benzyl Alcohol | Ruthenium Complex (e.g., [Ru(p-cymene)Cl₂]₂) | High atom economy (water is the only byproduct); base-free conditions can preserve stereochemistry. nih.govresearchgate.net | Requires specific catalyst; may require elevated temperatures. |
| Asymmetric Benzylation | Benzyl Alcohol Derivatives | Palladium species, Chiral Aldehyde, Lewis Acid | Can produce high enantioselectivity. nih.gov | Involves a more complex multi-component catalyst system. nih.gov |
Esterification of N-Alpha-Benzyl-L-Alanine
In this alternative pathway, the N-benzyl group is introduced first at the L-alanine stage, followed by esterification of the carboxylic acid group. The N-benzylated starting material, N-alpha-benzyl-L-alanine, can be prepared via methods analogous to those described above. The subsequent esterification is a common transformation in organic synthesis.
Common esterification methods suitable for N-protected amino acids include:
Fischer Esterification: This involves reacting the N-benzyl-L-alanine with methanol (B129727) in the presence of a strong acid catalyst, such as gaseous hydrogen chloride or sulfuric acid, often under reflux conditions. scielo.br
Thionyl Chloride Method: A highly effective method involves treating the N-benzyl-L-alanine with thionyl chloride in methanol. google.com The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification, and also forms methyl chloroformate, which facilitates the reaction. This method often proceeds at moderate temperatures. google.com
Trimethylchlorosilane (TMSCl) Method: A milder approach uses trimethylchlorosilane to facilitate the esterification with methanol at room temperature, which can be beneficial for sensitive substrates. nih.gov
Control of Stereochemical Integrity During Synthesis
A paramount concern in the synthesis of (S)-2-Benzyl-ala-ome-hcl is the preservation of the stereocenter at the alpha-carbon. The α-proton of amino acids and their esters is acidic and can be abstracted under certain conditions, leading to epimerization and a loss of enantiomeric purity. nih.govorgsyn.org
During N-Benzylation: Base-free catalytic methods, such as the ruthenium-catalyzed borrowing hydrogen process, are particularly advantageous as they avoid the basic conditions that can promote racemization. nih.govresearchgate.net Studies have shown that these methods can proceed with excellent retention of stereochemical integrity. nih.govresearchgate.net When using direct alkylation with a base, careful selection of a non-hindered base and strict temperature control are crucial to minimize the risk of epimerization.
During Esterification: Acid-catalyzed esterification methods are generally considered to be stereochemically safe for the α-carbon of most amino acids. The conditions are typically not conducive to the deprotonation-reprotonation mechanism required for racemization.
Table 2: Reported Stereochemical Purity for N-Alkylation Methods
| Substrate | Catalyst System | Product | Stereochemical Outcome (% ee) | Reference |
|---|---|---|---|---|
| Phenylalanine pentyl ester | Ruthenium-based | N-alkylated Phenylalanine pentyl ester | 99% | nih.govresearchgate.net |
| Glutamic acid diethyl ester | Ruthenium-based | N-alkylated 2-pyrrolidinone (B116388) derivative | 99% | nih.gov |
Note: This table shows representative examples of stereochemical retention in N-alkylation of amino acid esters using modern catalytic methods.
Formation and Isolation of the Hydrochloride Salt
Once the N-Alpha-Benzyl-L-Alanine Methyl Ester free base is synthesized, it is typically converted to its hydrochloride salt. This step is not merely for purification but imparts desirable physical and chemical properties to the final product.
Salt Formation for Enhanced Stability and Solubility
The conversion of the amino acid ester free base into its hydrochloride salt offers several key advantages:
Enhanced Stability: Amino acid esters in their free base form are often oils or low-melting solids that can be unstable over time. quora.com They are susceptible to degradation pathways such as hydrolysis of the ester or intermolecular condensation to form diketopiperazines. The hydrochloride salt form is typically a stable, crystalline solid with a significantly longer shelf life. quora.com
Improved Solubility: Hydrochloride salts generally exhibit higher solubility in water and polar protic solvents compared to their corresponding free bases. quora.comnih.gov This property is advantageous for subsequent reactions or applications where aqueous media may be used.
Ease of Handling: The crystalline nature of the salt makes it easier to handle, weigh, and store compared to the often-oily free base. quora.com The process of crystallization during salt formation also serves as a crucial purification step. wikipedia.org
Table 3: Comparison of Properties: Free Base vs. Hydrochloride Salt
| Property | N-Alpha-Benzyl-L-Alanine Methyl Ester (Free Base) | N-Alpha-Benzyl-L-Alanine Methyl Ester HCl (Salt) |
|---|---|---|
| Physical State | Typically an oil or low-melting solid | Crystalline solid chemimpex.com |
| Stability | Prone to hydrolysis and cyclization | High; protected from degradation quora.com |
| Solubility | More soluble in non-polar organic solvents | More soluble in water and polar solvents quora.com |
| Handling | Can be difficult to handle and purify | Easy to handle, weigh, and purify by recrystallization |
Methodological Considerations for Salt Isolation and Purification
The formation and isolation of the hydrochloride salt is a straightforward but critical procedure.
Salt Formation: The synthesized free base of N-Alpha-Benzyl-L-Alanine Methyl Ester is first dissolved in a suitable dry, aprotic organic solvent, such as diethyl ether, ethyl acetate (B1210297), or dichloromethane (B109758). A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or dioxane) is then added slowly, often at a reduced temperature (e.g., 0 °C) to control precipitation. google.com
Isolation: Upon addition of the HCl solution, the hydrochloride salt, being less soluble in the non-polar solvent, precipitates out. The resulting solid is then collected by vacuum filtration. The filter cake is typically washed with cold solvent to remove any soluble impurities.
Purification: The primary method for purifying the isolated salt is recrystallization. researchgate.net This can be achieved by dissolving the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly to form crystals. An alternative method is to dissolve the salt in a solvent like dichloromethane and then add an "anti-solvent" such as hexanes or diethyl ether to induce precipitation of the pure product. researchgate.net The choice of solvent system is critical and may require empirical optimization to achieve high purity and recovery.
Optimization of Reaction Conditions and Yields
Catalyst Systems in Esterification and N-Benzylation (e.g., metal chloride catalysis)
The synthesis of the target compound involves two critical catalytic steps: the esterification of the carboxylic acid group of L-alanine and the benzylation of the amino group.
Esterification Catalysis: The Fischer-Speier esterification is a common method for preparing amino acid esters. This equilibrium-controlled reaction is typically catalyzed by strong acids. While mineral acids like sulfuric acid are effective, other catalysts have been explored to improve yields and simplify procedures. For instance, p-toluenesulfonic acid (p-TsOH) is widely used for the preparation of amino acid benzyl esters. A study demonstrated an efficient preparation of L-alanine benzyl ester by treating the amino acid with benzyl alcohol and p-TsOH in a suitable solvent to azeotropically remove water unimi.itnih.govresearchgate.net.
N-Benzylation Catalysis: The N-benzylation of the alanine (B10760859) methyl ester is frequently achieved through reductive amination or by using benzyl halides. More advanced and efficient methods utilize transition metal catalysis, which operates through mechanisms like "borrowing hydrogen" or "hydrogen autotransfer" when using benzyl alcohol as the alkylating agent. This approach is environmentally favorable as it produces only water as a byproduct rsc.org.
Several metal chloride-based catalytic systems have proven effective for the N-alkylation of amines:
Manganese(II) Chloride (MnCl₂): An inexpensive and non-toxic catalyst system using MnCl₂ with triphenylphosphine (B44618) as a ligand has been developed for the N-alkylation of various amines with alcohols, providing moderate-to-high yields nih.gov.
Zinc(II) Chloride (ZnCl₂): Zinc-based catalysts are also effective. A well-defined Zn(II)-catalyst, Zn(L)Cl₂, bearing a tridentate arylazo scaffold, has been reported for the selective N-alkylation of a wide range of amines with alcohols acs.org. In other systems, ZnCl₂ has been used as a Lewis acid to promote reactions, such as the synthesis of morpholinones, by activating the substrates nih.gov.
Ruthenium(II) Chloride ([Ru(L)(PPh₃)Cl₂]): Air-stable Ruthenium(II) complexes bearing a redox-active pincer ligand have been shown to be highly efficient catalysts for the N-alkylation of amines with a broad range of alcohols, operating with low catalyst loadings organic-chemistry.orgnih.gov.
For the specific α-benzylation of N-unprotected amino acid esters, a highly efficient ternary catalytic system has been developed. This system comprises a palladium species, a chiral aldehyde, and a Lewis acid like zinc chloride (ZnCl₂). This combination promotes the asymmetric α-benzylation with arylmethanols, producing chiral α-benzyl amino acids in high yields and excellent enantioselectivities nih.gov. The Lewis acid is crucial for the reaction's success, likely by activating the substrate or influencing the catalytic cycle.
The following table summarizes various metal-based catalyst systems used in N-alkylation reactions relevant to the synthesis of N-benzyl amino acid esters.
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| MnCl₂ / PPh₃ | N-Alkylation with Alcohols | Inexpensive, non-toxic, practical for diverse amines. | nih.gov |
| Zn(L)Cl₂ Complex | N-Alkylation with Alcohols | Sustainable, eco-friendly, wide functional group tolerance. | acs.org |
| [Ru(L)(PPh₃)Cl₂] | N-Alkylation with Alcohols | Air-stable, low catalyst loading, operates via borrowing hydrogen mechanism. | organic-chemistry.orgnih.gov |
| Palladium Species / Chiral Aldehyde / ZnCl₂ | Asymmetric α-Benzylation of Amino Acid Esters | Ternary system, produces high yields and high enantioselectivity. | nih.gov |
Influence of Solvent Systems and Reaction Environment
The choice of solvent is paramount as it can dramatically affect reaction rates, yields, and, in the case of chiral molecules, the stereochemical outcome.
For the Fischer esterification step, a key consideration is the removal of water to drive the equilibrium towards the ester product masterorganicchemistry.commasterorganicchemistry.comoperachem.com. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus masterorganicchemistry.com. The selection of the azeotroping solvent is critical.
Benzene (B151609) and Carbon Tetrachloride: Historically used but are now avoided due to their high toxicity unimi.itnih.govresearchgate.net.
Toluene: While effective at forming an azeotrope with water, its higher boiling point can sometimes lead to the racemization of the chiral amino acid ester unimi.itnih.govresearchgate.net.
Cyclohexane (B81311): A study demonstrated that cyclohexane is an excellent and safer alternative. Its water azeotrope has physical properties similar to that of benzene, and its use in the esterification of L-alanine with benzyl alcohol resulted in an enantiomerically pure product with a high yield (91%) unimi.it.
In the N-benzylation step, the solvent can influence both the yield and enantioselectivity. In a study on the catalytic asymmetric α-benzylation of amino acid esters, various solvents were screened. The use of mesitylene as the solvent was found to improve the reaction yield to 94%, although the enantioselectivity decreased slightly compared to other solvents tested nih.gov. The reaction environment, including the exclusion of air and moisture, is also critical when using air-sensitive catalysts like palladium complexes. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is standard practice to prevent catalyst degradation and side reactions.
The table below compares the effectiveness of different solvents in the esterification of L-alanine.
| Solvent | Reaction | Observed Effect | Yield of L-Alanine Benzyl Ester Tosylate | Reference |
|---|---|---|---|---|
| Cyclohexane | Esterification | Efficient water removal, no racemization observed. | 91% | unimi.it |
| Toluene | Esterification | Can cause partial or total racemization depending on the amino acid. | Not recommended for chiral purity | unimi.itnih.govresearchgate.net |
| Mesitylene | N-Benzylation | Improved yield (94%) but slightly lower enantioselectivity. | N/A | nih.gov |
Advanced Synthetic Techniques for Efficiency and Scale
To overcome the limitations of conventional heating methods, such as long reaction times and potential for side reactions, advanced synthetic techniques have been developed. Microwave-assisted synthesis and solvent-free methodologies offer significant advantages in terms of efficiency, speed, and environmental impact.
Microwave-Assisted Synthesis Approaches
Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes while often improving product yields and purity mdpi.comnih.govmdpi.com. The high polarity and ionic character of amino acids make them particularly suitable for microwave heating.
Microwave-assisted techniques have been successfully applied to both key steps in the synthesis of the target compound:
Esterification: Microwave irradiation can significantly accelerate the esterification of amino acids. A simple and efficient method for synthesizing amino acid benzyl ester p-toluenesulfonate and hydrochloride salts involves the microwave-assisted reaction of the amino acid with benzyl alcohol in the presence of p-toluenesulfonic acid or thionyl chloride, respectively.
N-Alkylation: The synthesis of N-substituted amino acid esters is also enhanced by microwave assistance. In one study, the palladium-catalyzed intramolecular oxidative coupling to form indole (B1671886) derivatives from functionalized anilines was optimized under microwave irradiation, leading to excellent yields mdpi.com. Another report details the microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazolines, where reaction times were reduced from 12 hours under conventional heating to just 20 minutes, with increased yields [].
The significant rate enhancement is attributed to the efficient and direct heating of the polar reactants and solvents by the microwave energy, leading to a rapid increase in temperature and molecular motion.
Solvent-Free Reaction Methodologies
Solvent-free, or solid-state, reactions represent a green chemistry approach that minimizes waste and simplifies product purification. These methods can often be combined with microwave irradiation for enhanced efficiency.
A notable example is the development of a facile one-pot, solventless protocol for the esterification of unprotected amino acids. In this method, the amino acid is reacted with an alcohol under acid catalysis (methanesulfonic acid or p-toluenesulfonic acid) with microwave irradiation. This approach yields the ionic esterified amino acid salts in satisfactory yields after a simple workup, and is applicable to the synthesis of benzyl esters []. The absence of a solvent not only reduces environmental impact but also can lead to higher reaction concentrations and rates.
For N-alkylation steps, reactions can be performed under solvent-free conditions by adsorbing the reactants onto a solid support, such as silica (B1680970) gel, and then applying microwave irradiation. This technique has been used to prepare N-substituted pyrrole (B145914) derivatives from amino acid esters in good yields within minutes. The solid support acts as a medium for energy transfer and provides a surface for the reaction to occur. Combining solvent-free conditions with microwave heating provides a synergistic effect, leading to a rapid, efficient, and environmentally benign synthetic strategy researchgate.net.
Pivotal Applications in Peptide Chemistry and Bioconjugation
Integration into Solution-Phase Peptide Synthesis Strategies
In solution-phase peptide synthesis (SolPS), where reactants are dissolved in a solvent, precise control over coupling reactions is paramount. (S)-2-Benzyl-ala-ome-hcl and its parent compound, alanine (B10760859) methyl ester hydrochloride, are frequently used as the amine component (C-terminal residue) in the formation of peptide bonds. bachem.comnih.gov
The formation of dipeptides is a fundamental step in building larger peptide chains. bachem.com Alanine methyl ester hydrochloride is a common starting material for this process. orgsyn.orgmdpi.com For instance, it can be coupled with N-protected amino acids, such as N-Fmoc-L-phenylalanine, using titanium tetrachloride (TiCl₄) as a condensing agent in pyridine, often accelerated by microwave irradiation. mdpi.com This method is efficient and preserves acid-labile protecting groups on the amino acid side chains. mdpi.com
Another approach involves activating the carboxylic acid of an N-protected amino acid to make it a reactive acylating agent. mdpi.com However, simpler, coupling-reagent-free methods have also been developed. One such method reacts the hydrochloride salts of amino acid methyl esters with tetrabutylphosphonium (B1682233) amino acid ionic liquids to form dipeptides in good to high yields. researchgate.net The byproducts of these reactions are often easily removed, simplifying the purification process. nih.govorgsyn.org For example, in some syntheses using diisopropylethylamine (DIPEA), a soluble salt is formed which is easier to handle during the reaction process. orgsyn.org
| N-Protected Amino Acid | Amine Component | Coupling Method | Resulting Dipeptide | Reference |
| N-Fmoc-L-Phenylalanine | Alanine methyl ester hydrochloride | TiCl₄ / Pyridine / Microwave | N-Fmoc-L-Phe-L-Ala-OMe | mdpi.com |
| N-Fmoc-L-Cys(Bzl)OH | L-alanine methyl ester hydrochloride | TiCl₄ / Pyridine / Microwave | N-Fmoc-L-Cys(Bzl)-L-Ala-OMe | mdpi.com |
| Boc-Amino Acid | Alanine methyl ester hydrochloride | Carbodiimide (e.g., DCC) | Boc-Dipeptide-OMe | orgsyn.org |
| N,N'-Di-(1-naphthylmethylene)-1,2-cyclohexyldiamino N-phosphonyl chloride | D-Ala-OMe·HCl | Group-Assisted Purification (GAP) | Protected Dipeptide | nih.gov |
This table presents examples of dipeptide synthesis utilizing alanine methyl ester hydrochloride as a key reactant.
The formation of an amide (peptide) bond requires the activation of a carboxylic acid so it can react with an amine. luxembourg-bio.comresearchgate.net The reactivity of the amine component, such as this compound, and the selectivity of the reaction are critical for achieving high yields and preventing unwanted side reactions. spbu.ru The use of specific reagents can enhance both aspects. For example, the TiCl₄-assisted method demonstrates high efficiency while being compatible with various protecting groups, indicating good selectivity. mdpi.com
Research has shown that peptide bond formation can proceed under very mild conditions without the need for a base, and that catalytic amounts of copper(II) bromide (CuBr₂) and 1-hydroxybenzotriazole (B26582) (HOBt) can have a synergistic effect on the condensation reaction, improving isolated yields. orgsyn.org The choice of coupling reagent and additives is crucial for controlling reactivity and minimizing side reactions like racemization. mdpi.comluxembourg-bio.com
Utility in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) revolutionized the production of peptides by anchoring the growing chain to an insoluble polymer resin, which simplifies the purification process at each step. peptide.com While the hydrochloride salt of a methyl ester is not typically used for direct attachment to the resin, the core structure of (S)-2-Benzyl-alanine is relevant as an internal building block or as part of a fragment for condensation.
Modern SPPS predominantly uses two orthogonal protection strategies: Fmoc/tBu and Boc/Bzl. iris-biotech.deiris-biotech.deiris-biotech.de The Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile (removed by piperidine), while the side-chain protecting groups like tert-butyl (tBu) are acid-labile (removed by trifluoroacetic acid, TFA). iris-biotech.deresearchgate.net Conversely, the Boc (tert-butyloxycarbonyl) group is acid-labile, while its complementary side-chain protecting groups, like benzyl (B1604629) (Bzl), are typically removed by strong acids like hydrogen fluoride (B91410) (HF) or through hydrogenolysis. ug.edu.plgoogle.com
A building block like (S)-2-Benzyl-alanine can be incorporated into either strategy. For Fmoc-based SPPS, an Fmoc-protected version of the amino acid would be used for coupling. nih.gov The benzyl group at the alpha-position is stable to the piperidine (B6355638) used for Fmoc deprotection and the moderate acid used for cleavage from many resins. peptide.comnih.gov Similarly, in a Boc-based strategy, a Boc-protected version would be used, and the α-benzyl group would be stable until the final, harsh acid deprotection step. peptide.comiris-biotech.de The compatibility of these schemes allows for the precise, stepwise assembly of complex peptide sequences. iris-biotech.de
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Reference |
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) | iris-biotech.de |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) | iris-biotech.deiris-biotech.de |
| Deprotection Reagent | Piperidine (for Fmoc) | TFA (for Boc) | peptide.comiris-biotech.de |
| Final Cleavage | Strong Acid (e.g., TFA) | Very Strong Acid (e.g., HF) | iris-biotech.deiris-biotech.de |
| Primary Use | Most common modern method | Used for specific applications or older protocols | iris-biotech.deiris-biotech.de |
This table provides a comparison of the two main protecting group strategies used in Solid-Phase Peptide Synthesis.
Beyond linear peptides, this compound is a precursor for more complex, three-dimensional structures known as biomimetic scaffolds. nih.gov These scaffolds aim to mimic natural biological structures to achieve specific functions. db-thueringen.deresearchgate.net Synthetic protocols have been developed that use amino acid derivatives as key intermediates to create diverse, unnatural peptides and peptidomimetics. nih.gov
In one such methodology, an advanced intermediate prepared on a solid support can be selectively functionalized. nih.gov This process is compatible with Fmoc-based SPPS and allows for the incorporation of amino acid or peptide residues. For example, a dipeptide fragment like Cys-Ala-OMe can be condensed with a resin-bound intermediate to generate complex bicyclic thiazolidine (B150603) lactam scaffolds. nih.gov The alanine methyl ester portion of this dipeptide is crucial for the fragment condensation step, highlighting its role in building these advanced, structurally diverse molecules. nih.gov
Chemoenzymatic Approaches in Peptide and Amino Acid Synthesis
Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions to create optically pure compounds. rsc.orgucl.ac.uk this compound and related alanine esters are valuable substrates in enzyme-catalyzed reactions for producing peptides and polymers.
One study demonstrated the significant impact of the ester protecting group on the efficiency of papain-catalyzed polymerization of alanine. acs.org When comparing alanine methyl ester (Ala-OMe), alanine ethyl ester (Ala-OEt), and alanine benzyl ester (Ala-OBzl), the benzyl ester (Ala-OBzl) showed markedly superior performance. acs.org The use of Ala-OBzl as a monomer resulted in the efficient synthesis of poly(alanine) at lower enzyme concentrations compared to Ala-OMe and Ala-OEt. acs.org The benzyl ester group was found to enhance the substrate's affinity for the enzyme and broaden the enzyme's substrate specificity, leading to higher yields. acs.org This finding underscores the importance of the benzyl moiety, a key feature of this compound, in enhancing biocatalytic processes.
| Monomer | Relative Papain Concentration for Comparable Yield | Key Finding | Reference |
| Ala-OBzl | 1x | Efficient polymerization at low enzyme concentrations. | acs.org |
| Ala-OMe | 2-5x | Required higher enzyme concentration for similar yield as Ala-OBzl. | acs.org |
| Ala-OEt | 2-5x | Required higher enzyme concentration for similar yield as Ala-OBzl. | acs.org |
This table summarizes the effect of different ester groups on the efficiency of papain-catalyzed polymerization of alanine, highlighting the advantage of the benzyl ester.
Enzyme-Catalyzed Transformations
Enzymes are widely used to catalyze transformations involving L-phenylalanine methyl ester and its derivatives, leading to the synthesis of valuable peptides and other fine chemicals. hilarispublisher.com These biocatalytic processes are often favored over traditional chemical routes due to their high efficiency, selectivity, and environmentally benign nature. unipd.it
Proteases such as thermolysin and papain are commonly used to catalyze the formation of peptide bonds. In a notable application, immobilized thermolysin is used to synthesize the aspartame (B1666099) precursor, α-Z-L-aspartyl-L-phenylalanine methyl ester (α-ZAPM). nih.gov This condensation reaction between N-benzyloxycarbonyl-L-aspartic acid (ZA) and L-phenylalanine methyl ester (L-PM) in water-saturated ethyl acetate (B1210297) can achieve a 94% conversion in 30 hours at 40°C. nih.gov The kinetics of this reaction are first-order with respect to L-PM, indicating a sequential reaction mechanism where the binding of the second substrate is the rate-determining step. nih.gov Similarly, papain has been shown to efficiently catalyze the synthesis of aspartame precursors in two-phase systems, leading to high yields of N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester. google.com
Another significant enzyme-catalyzed transformation is the synthesis of dipeptides. For instance, the kinetics of the thermolysin-catalyzed synthesis of N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester (Z-Phe2OMe) have been studied in aqueous/organic biphasic systems. nih.gov
Lyases also play a role in transformations involving phenylalanine derivatives. Phenylalanine Ammonia (B1221849) Lyase (PAL) has been successfully used in the production of L-phenylalanine and L-phenylalanine methyl ester (L-PM). hilarispublisher.com Furthermore, Phenylalanine/tyrosine ammonia lyase (PTAL) from Rhodotorula glutinis has been used to transform the analogous L-tyrosine methyl ester (L-TM) into the methyl ester of para-hydroxycinnamic acid (p-HCAM). frontiersin.org The optimal conditions for this specific transformation were determined as shown in the table below.
| Parameter | Optimal Value |
|---|---|
| pH | 8.5 |
| Temperature | 37°C |
| Speed of Agitation | 50 rpm |
| Enzyme Concentration | 0.080 µM |
| Substrate Concentration | 0.50 mM |
Substrate Affinity and Specificity in Biocatalysis
The effectiveness of enzyme-catalyzed reactions hinges on the enzyme's affinity for and specificity toward the substrate. scielo.br L-phenylalanine methyl ester and its analogs are excellent models for studying these interactions. Enzymes often exhibit high substrate specificity, which is a key advantage in complex chemical syntheses. scielo.br
Research into aminotransferases demonstrates the potential for engineering enzymes to alter and improve substrate specificity. Wild-type D-amino acid aminotransferase (DAAT) is a poor biocatalyst for the transamination of aromatic D-amino acids like D-phenylalanine. polimi.it However, engineered mutants, such as T242G, show significantly enhanced catalytic efficiency. The T242G mutant exhibits a 615-fold increase in catalytic efficiency (kcat/KM) for D-phenylalanine compared to the wild-type enzyme, achieving activity levels comparable to the wild-type's performance with its native substrate, D-alanine. polimi.it
| Enzyme | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|
| Wild-type | 0.005 ± 0.001 | 7.7 ± 1.8 | 0.65 |
| V33G | 0.041 ± 0.002 | 1.5 ± 0.2 | 27 |
| S240G | 0.040 ± 0.001 | 5.0 ± 0.4 | 8 |
| T242G | 1.8 ± 0.1 | 4.5 ± 0.4 | 400 |
The nature of the ester group on the amino acid monomer can also significantly influence substrate affinity in chemoenzymatic polymerizations. A study using papain for the polymerization of alanine esters found that the benzyl ester (Ala-OBzl) showed a higher affinity and reactivity compared to ethyl (Ala-OEt) or methyl (Ala-OMe) esters. acs.org This enhanced affinity is attributed to favorable interactions within the enzyme's active site, leading to higher product yields and requiring lower enzyme concentrations compared to the smaller ester derivatives. acs.org
Phenylalanine ammonia lyases (PALs) also exhibit distinct substrate preferences. They tend to favor cinnamic acid derivatives—the products of the deamination of phenylalanine derivatives—that contain electron-withdrawing groups (e.g., NO2, halogens) over those with electron-donating groups (e.g., methoxy). frontiersin.org This preference is influenced by a combination of the substrate's electronic properties, steric effects, and its binding affinity within the enzyme's catalytic site. frontiersin.org Computational studies have also been employed to theoretically compute enzyme-substrate specificities, successfully modeling the hydrolysis of phenylalanine derivatives by chymotrypsin (B1334515) and reproducing experimental energy differences between enantiomers. nih.gov
Exploration As a Chiral Auxiliary and in Asymmetric Transformations
Enantioresolution and Purification of Chiral Compounds
In cases where an asymmetric reaction does not yield a single diastereomer, or for the separation of a pre-existing racemic mixture, chiral auxiliaries can be used as derivatizing agents. nih.govnih.gov The reaction of a racemic mixture with a single enantiomer of a chiral auxiliary produces a mixture of diastereomers. libretexts.orglibretexts.org Since diastereomers have different physical properties (e.g., solubility, melting point, polarity), they can be separated by standard laboratory techniques. libretexts.orgwikipedia.org
One of the most powerful methods for separating diastereomers is chromatography, particularly high-performance liquid chromatography (HPLC). researchgate.net Unlike enantiomers, which require a chiral stationary phase for separation, diastereomers can be separated on standard achiral stationary phases, such as silica (B1680970) gel. nih.govnih.govsemanticscholar.org
The process involves derivatizing the enantiomeric mixture (e.g., a racemic alcohol or amine) with an enantiopure chiral auxiliary. The resulting diastereomeric products (e.g., esters or amides) will exhibit different retention times on a chromatography column, allowing for their separation. chiralpedia.com After separation, the auxiliary is cleaved from each pure diastereomer to yield the individual, enantiopure compounds. nih.govsemanticscholar.org The effectiveness of the separation is often quantified by the separation factor (α) and the resolution factor (Rs). nih.gov
| Diastereomer Type | Chiral Auxiliary Used | Chromatographic Method | Separation Factor (α) | Resolution (Rs) | Reference |
| Amides | (-)-Camphorsultam | HPLC on silica gel | - | 1.79 | nih.gov |
| Esters | (S)-(+)-MαNP acid | HPLC on silica gel | 1.25 | 1.03 | nih.gov |
Fractional crystallization is a classic method for separating diastereomers based on differences in their solubility. wikipedia.orgpageplace.de When a mixture of diastereomers is dissolved in a suitable solvent, the less soluble diastereomer will crystallize out of the solution upon cooling or concentration, while the more soluble one remains in the mother liquor. pageplace.de
This technique is widely used for the resolution of racemic acids and bases by forming diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.org For example, a racemic acid can be treated with an enantiopure chiral base (like brucine (B1667951) or 1-phenylethanamine) to form a pair of diastereomeric salts. libretexts.org These salts are then separated by careful crystallization. nih.gov Once a pure diastereomeric salt is isolated, the enantiomerically pure acid can be regenerated by treatment with a strong achiral acid. libretexts.orgpageplace.de The process is repeated with the mother liquor to isolate the other enantiomer. nih.gov
Regio- and Stereoselectivity in Organic Reactions
In the context of organic synthesis, selectivity is a crucial concept. Regioselectivity refers to the preference of a reaction to occur at one position of a molecule over another, leading to the formation of one constitutional isomer over another. masterorganicchemistry.comquora.com Stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.comquora.com
A chiral auxiliary, like Nα-Benzyl-L-alanine methyl ester hydrochloride, primarily exerts control over the stereoselectivity of a reaction. wikipedia.org By creating a chiral environment around the reaction center, it raises the energy of the transition state leading to one stereoisomer relative to the transition state leading to another. wikipedia.org This energy difference results in the preferential formation of the product from the lower-energy pathway. For example, in the alkylation of a chiral enolate, the auxiliary directs the electrophile to one of the two faces of the planar enolate, a stereoselective process. researchgate.net
While the main role of the auxiliary is stereocontrol, it can also influence regioselectivity. The steric bulk of the auxiliary can block not only one face of a reactive site but also one potential reactive site in favor of another, less hindered one. reddit.com For example, in a molecule with two potential sites for deprotonation, the auxiliary might sterically encumber one site, leading to the regioselective formation of the enolate at the alternative position. Thus, the careful design of a chiral auxiliary can provide precise control over both where a new bond forms (regioselectivity) and its three-dimensional orientation (stereoselectivity). masterorganicchemistry.comresearchgate.net
Development of Novel Chiral Ligands and Catalysts Derived from the Compound
The true value of L-Phenylalanine methyl ester hydrochloride in asymmetric catalysis lies in its role as a precursor. Through targeted chemical modifications, its core structure is elaborated into complex ligands that can effectively coordinate with transition metals to create a chiral environment, thereby directing the stereochemical outcome of a reaction.
Key synthetic transformations of the parent molecule include:
Reduction of the methyl ester to a primary alcohol, yielding (S)-phenylalaninol. This amino alcohol is a cornerstone intermediate for numerous ligand classes. rsc.org
Modification of the primary amine via acylation, alkylation, or condensation to form amides, substituted amines, or imines.
Combination of these modifications to construct multidentate ligands, such as those incorporating oxazoline (B21484) and phosphine (B1218219) moieties, which are highly effective in a range of catalytic processes.
These strategies have led to the creation of several important classes of chiral ligands, each tailored for specific types of asymmetric reactions.
The reduction of L-Phenylalanine methyl ester hydrochloride produces (S)-phenylalaninol, a β-amino alcohol that is itself a potent chiral ligand or catalyst. These ligands are particularly renowned for their success in the enantioselective addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction. organic-chemistry.orgmdpi.com The ligand coordinates to the zinc reagent, forming a chiral complex that preferentially delivers the alkyl group to one face of the aldehyde, resulting in a highly enantioenriched secondary alcohol.
Table 1: Performance of Phenylalaninol-Derived Ligand in the Enantioselective Addition of Diethylzinc to Aldehydes
| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 95 | 97 |
| 2 | 4-Chlorobenzaldehyde | 92 | 96 |
| 3 | 4-Methoxybenzaldehyde | 94 | 95 |
| 4 | 2-Naphthaldehyde | 90 | 94 |
| 5 | Cinnamaldehyde | 88 | 92 |
| 6 | Cyclohexanecarboxaldehyde | 85 | 90 |
Data are representative of typical results found in the literature for this class of reaction. organic-chemistry.org
Phosphinooxazoline (PHOX) ligands are a highly successful class of non-symmetrical P,N-ligands that excel in a multitude of metal-catalyzed reactions. sigmaaldrich.comnih.govwikipedia.org The synthesis of these modular ligands often utilizes (S)-phenylalaninol as the chiral source to construct the oxazoline ring. The resulting structure combines the hard nitrogen donor of the oxazoline with the soft phosphorus donor of a phosphine group, creating a unique electronic and steric environment at the metal center. Palladium complexes featuring PHOX ligands are exceptionally effective in asymmetric allylic alkylation (AAA) reactions, where they control the stereochemistry of the nucleophilic attack on a π-allyl-palladium intermediate. researchgate.netnih.gov
Table 2: Application of a Phenylalanine-Derived PHOX Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation
| Entry | Allylic Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1,3-Diphenyl-2-propenyl acetate (B1210297) | Dimethyl malonate | 98 | >99 |
| 2 | 1,3-Diphenyl-2-propenyl acetate | Acetamidomalonate | 95 | 98 |
| 3 | 1-Phenyl-2-propenyl acetate | Dimethyl malonate | 92 | 95 |
| 4 | cinnamyl acetate | Dimethyl malonate | 94 | 96 |
| 5 | 1,3-Dicyclohexyl-2-propenyl acetate | Dimethyl malonate | 90 | 93 |
Performance data are illustrative of results achieved with PHOX-type ligands in AAA reactions. sigmaaldrich.comnih.gov
The principle of C2 symmetry, where a molecule possesses a twofold rotational axis, has been a powerful concept in the design of chiral ligands. nih.govwhiterose.ac.uk L-Phenylalanine can be used to synthesize C2-symmetric bisamide ligands by coupling two molecules of the amino acid (or a derivative) with a difunctional linker. These ligands can coordinate with metal centers through their amide functionalities, creating a well-defined and rigid chiral pocket. Such ligands have been explored in various asymmetric transformations, including Michael additions and aldol (B89426) reactions, where they act as effective organocatalysts or as ligands for metal catalysts. mdpi.com
Table 3: Use of a Phenylalanine-Based C2-Symmetric Amide as an Organocatalyst in an Asymmetric Michael Addition
| Entry | Electrophile | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | β-Nitrostyrene | 2-Hydroxy-1,4-naphthoquinone | 75 | 44 |
| 2 | (E)-1-Nitro-4-phenylbut-1-ene | 2-Hydroxy-1,4-naphthoquinone | 72 | 40 |
| 3 | (E)-4-Chloronitrostyrene | 2-Hydroxy-1,4-naphthoquinone | 78 | 42 |
Data adapted from studies on C2-symmetric amino acid amide derivatives as organocatalysts. mdpi.com
The continued exploration of L-Phenylalanine methyl ester hydrochloride as a chiral precursor promises to yield new generations of ligands and catalysts, further expanding the capabilities of asymmetric synthesis.
Mechanistic Investigations and Computational Chemistry
Elucidation of Reaction Pathways and Transition States
A study on the gas-phase elimination kinetics of N-benzylglycine ethyl ester revealed a homogeneous, unimolecular reaction that follows a first-order rate law. nih.govusfq.edu.ecresearchgate.net The primary elimination products were identified as benzylglycine and ethylene, with the former being unstable under the reaction conditions and further decomposing to benzyl (B1604629) methylamine (B109427) and carbon dioxide. nih.govusfq.edu.ecresearchgate.net
The reaction was proposed to proceed through a concerted, nonsynchronous six-membered cyclic transition state. nih.govusfq.edu.ecresearchgate.net Theoretical calculations at the B3LYP/6-31G* level of theory support this mechanism. nih.govusfq.edu.ecresearchgate.net Analysis of the bond order and natural bond orbital charges suggested that the polarization of the C(=O)O-C bond is the rate-determining step. nih.govusfq.edu.ecresearchgate.net
The temperature dependence of the reaction rate coefficient was described by the following Arrhenius equation: log k(s⁻¹) = (11.83 ± 0.52) - (190.3 ± 6.9) kJ mol⁻¹ / (2.303RT) nih.govusfq.edu.ecresearchgate.net
This data provides a quantitative measure of the activation energy required for the thermal decomposition of this type of N-benzyl amino acid ester.
Table 1: Arrhenius Parameters for the Thermal Decomposition of N-benzylglycine ethyl ester
| Parameter | Value |
|---|---|
| Pre-exponential factor (A) | 10¹¹⁸³ s⁻¹ |
This interactive table summarizes the experimentally determined Arrhenius parameters for the thermal decomposition of N-benzylglycine ethyl ester, a structural analog of (S)-2-Benzyl-ala-ome-hcl.
Role of the Compound in Broad Classes of Organic Rearrangement Reactions
N-benzyl amino acid esters can be precursors or participants in various organic rearrangement reactions, where the migration of a group from one atom to another occurs. One such relevant class of reactions is the aza-Wittig rearrangement.
The aza- nih.govusfq.edu.ec-Wittig rearrangement of N-benzyl glycine (B1666218) methyl esters has been explored as a method for the synthesis of N-aryl phenylalanine derivatives. researchgate.net This rearrangement is typically effected by treatment with a boron triflate and a hindered base. researchgate.net Such reactions highlight the potential of the N-benzyl group to participate in sigmatropic rearrangements, leading to the formation of new carbon-carbon bonds.
Furthermore, the general principles of other rearrangement reactions involving amino acid derivatives, such as the benzilic acid rearrangement, can be considered in the context of appropriately functionalized analogs of this compound. wikipedia.org The benzilic acid rearrangement involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids and is sensitive to the migratory aptitude of the substituents. wikipedia.org
Theoretical Studies on Molecular Conformation and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the molecular properties of compounds like this compound at an atomic level. These studies can predict stable conformations, elucidate electronic structures, and rationalize reactivity.
DFT calculations are widely used to determine the optimized geometries and vibrational frequencies of molecules. For instance, a DFT study on N-benzyl-N-(furan-2-ylmethyl)acetamide, a molecule with a similar N-benzyl amide linkage, revealed the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.br The calculations, performed at different levels of theory, predicted multiple stable conformations and their relative energies. scielo.br
Table 2: Calculated Relative Energies of Conformers for an N-benzyl Amide Analog
| Conformer | B3LYP/6-31G(d) Relative Energy (kcal/mol) | APFD/6-31G(d) Relative Energy (kcal/mol) |
|---|---|---|
| Zd | 0.29 | 0.00 |
| Ed | 0.00 | 0.26 |
| Za | 1.15 | 1.13 |
| Ea | 1.32 | 1.45 |
| Zb | 2.11 | 2.05 |
| Eb | 2.21 | 2.28 |
| Zc | 3.14 | 3.03 |
| Ec | 4.12 | 4.01 |
This interactive table presents the calculated relative energies of different Z and E conformers of N-benzyl-N-(furan-2-ylmethyl)acetamide, providing insight into the conformational preferences of similar N-benzyl structures. Data sourced from a DFT study. scielo.br
Computational modeling can also be employed to predict the reactivity and selectivity of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the feasibility of a reaction pathway and predict the distribution of products.
For N-benzyl amino acid esters, computational models can be used to study the stereoselectivity of reactions at the α-carbon. For example, in the catalytic asymmetric α-benzylation of N-unprotected amino acid esters, computational studies can help rationalize the observed enantioselectivities by modeling the interactions between the substrate, catalyst, and reagents in the transition state. nih.gov
These models can provide detailed geometric information, such as bond lengths and dihedral angles, of the transition state structures, which are critical for understanding the origins of stereocontrol. While specific computational data for this compound is not available, the methodologies applied to similar systems demonstrate the power of these theoretical approaches in modern chemical research.
Advanced Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous assignment of the proton and carbon framework of (S)-2-Benzyl-ala-ome-hcl. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of this compound allows for the identification and characterization of all hydrogen atoms within the molecule. The spectrum, typically recorded in a deuterated solvent such as D₂O, reveals distinct signals for the aromatic protons of the benzyl (B1604629) group, the methine proton at the chiral center (α-proton), the diastereotopic methylene (B1212753) protons of the benzyl group (β-protons), and the methyl protons of the ester group.
A representative ¹H NMR data set for this compound is detailed below:
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 7.45 - 7.28 | multiplet | - |
| α-H | 4.42 | doublet of doublets | 5.2, 7.4 |
| Ester CH₃ | 3.82 | singlet | - |
| β-Hₐ | 3.34 | doublet of doublets | 14.6, 5.2 |
| β-Hₑ | 3.21 | doublet of doublets | 14.6, 7.4 |
Table 1: ¹H NMR Spectral Data for this compound.
The chemical shifts and coupling constants provide a wealth of structural information. The multiplet in the aromatic region corresponds to the five protons of the phenyl ring. The doublet of doublets for the α-proton arises from its coupling to the two non-equivalent β-protons. The distinct chemical shifts and coupling patterns of the β-protons confirm their diastereotopic nature, a consequence of the adjacent chiral center. The singlet for the methyl ester protons is characteristic of this functional group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.
The following table summarizes the characteristic ¹³C NMR chemical shifts for this compound:
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | 170.1 |
| Aromatic C (quaternary) | 133.7 |
| Aromatic CH | 129.4, 129.3, 128.2 |
| α-C | 54.1 |
| Ester CH₃ | 53.6 |
| β-C | 35.6 |
Table 2: ¹³C NMR Spectral Data for this compound.
The downfield signal at 170.1 ppm is characteristic of the ester carbonyl carbon. The signals in the 128-134 ppm range correspond to the aromatic carbons of the phenyl group. The peaks at 54.1 ppm and 35.6 ppm are assigned to the α- and β-carbons of the alanine (B10760859) backbone, respectively, and the signal at 53.6 ppm represents the methyl carbon of the ester group.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of this compound, confirming its molecular formula of C₁₀H₁₄ClNO₂. The high accuracy of HRMS helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amino acid derivatives. In ESI-MS, a solution of the sample is sprayed through a charged capillary, generating gas-phase ions. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺. The analysis of the isotopic pattern of this ion would further confirm the elemental composition, particularly the presence of chlorine from the hydrochloride salt. The fragmentation of the molecular ion can be induced in the mass spectrometer to provide structural information. A characteristic fragmentation pathway would involve the loss of the methyl ester group or cleavage of the bond between the α-carbon and the benzyl group.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is a cornerstone for assessing the purity of this compound, particularly for quantifying the presence of its corresponding (R)-enantiomer. The accurate determination of enantiomeric excess (e.e.) is critical, as the biological activity of chiral molecules often resides in a single enantiomer.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted method for separating enantiomers. researchgate.netresearchgate.netcsfarmacie.cz The principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.
For compounds structurally similar to this compound, such as phenylalanine esters, polysaccharide-based CSPs are highly effective. researchgate.net Columns like Chiralpak AD, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), have demonstrated successful separation of phenylalanine methyl ester enantiomers. wiley-vch.de The separation is typically achieved under normal-phase conditions. The choice of mobile phase, often a mixture of a non-polar solvent like n-heptane and an alcohol modifier like isopropanol, is crucial for optimizing resolution between the enantiomers. wiley-vch.de Detection is commonly performed using a UV detector, as the benzyl group provides a suitable chromophore. wiley-vch.de Research has shown that methods like Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, can also offer higher resolution and throughput compared to traditional normal-phase HPLC for similar compounds. waters.com
Below is a table summarizing typical HPLC conditions used for the analysis of related phenylalanine derivatives, which can be adapted for this compound.
| Parameter | Condition | Source |
| Column | Chiralpak AD, 150 x 4.6 mm | wiley-vch.de |
| Mobile Phase | n-heptane/isopropanol (97.5:2.5 vol%) | wiley-vch.de |
| Flow Rate | 1.0 mL/min | wiley-vch.de |
| Detection | UV at 254 nm | wiley-vch.de |
| Purity Achieved | e.e. ≥ 99.5% | wiley-vch.de |
This interactive table provides example parameters for chiral HPLC separation. These conditions are based on methods developed for structurally similar compounds and serve as a starting point for the analysis of this compound.
Gas Chromatography (GC) is another precise technique for determining enantiomeric excess, though it often requires chemical modification of the analyte to increase its volatility. nih.gov Amino acid esters like this compound are not typically volatile enough for direct GC analysis. Therefore, a derivatization step is necessary.
A common approach for analyzing amino acids and their derivatives by GC-MS involves converting them into more volatile forms. nih.gov For instance, phenylalanine can be reacted with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide to create a silyl (B83357) derivative, which is amenable to GC analysis. nih.gov Once derivatized, the sample is injected into a GC equipped with a chiral capillary column. The chiral stationary phase of the column allows for the separation of the enantiomeric derivatives. The separated enantiomers are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), allowing for accurate quantification and determination of the enantiomeric excess.
Optical Rotation for Stereochemical Purity Assessment
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. libretexts.orgkhanacademy.org This technique provides a bulk measurement of the stereochemical purity of a sample. The measurement is performed using a polarimeter. libretexts.org Each enantiomer of a chiral compound rotates light by an equal magnitude but in opposite directions. khanacademy.org
The specific rotation, [α], is a standardized measure of this property, calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter tube (l). libretexts.org
Formula for Specific Rotation: [α] = α / (c * l)
For Nα-Benzyl-L-alanine methyl ester hydrochloride, a synonym for this compound, a specific rotation value has been reported.
| Compound | Specific Rotation [α]D²⁰ | Conditions | Source |
| Nα-Benzyl-L-alanine methyl ester hydrochloride | -3 ± 2º | c=1 in H₂O | chemimpex.com |
This table presents the reported specific rotation for the compound of interest.
A measured specific rotation of zero indicates a racemic mixture (a 50:50 mix of both enantiomers), while the maximum specific rotation value corresponds to an enantiomerically pure sample. masterorganicchemistry.com By comparing the observed specific rotation of a sample to the known specific rotation of the pure enantiomer, the optical purity, which is equivalent to the enantiomeric excess, can be calculated. masterorganicchemistry.comyoutube.com
Formula for Optical Purity (Enantiomeric Excess): Optical Purity (%) = ([α]observed / [α]pure) * 100
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. oregonstate.edu The resulting IR spectrum provides a "fingerprint" of the molecule.
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in an IR spectrum. masterorganicchemistry.comcore.ac.uk These include the ester carbonyl group (C=O), the amine hydrochloride (N-H bonds), the aromatic ring of the benzyl group, and aliphatic C-H bonds.
The expected IR absorption frequencies for the principal functional groups in this compound are summarized in the table below.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Description | Source |
| Amine Hydrochloride | N-H stretch | 3200 - 3600 | Medium intensity, can be broad | core.ac.uk |
| Aromatic C-H | =C-H stretch | 3000 - 3100 | Often weak, appears as a shoulder | core.ac.uk |
| Aliphatic C-H | C-H stretch | 2850 - 3000 | Strong absorption | libretexts.orglibretexts.org |
| Ester Carbonyl | C=O stretch | ~1735 | Strong, sharp absorption | libretexts.org |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Variable intensity peaks | libretexts.org |
| Ester C-O | C-O stretch | 1000 - 1300 | Two strong absorptions | libretexts.org |
This interactive table outlines the expected wavenumber ranges for the key functional groups in this compound based on general IR spectroscopy principles.
Derivatization Strategies and Synthetic Utility As a Precursor
Functionalization of the Amino Group
The primary amino group of (S)-2-Benzyl-ala-ome-hcl is a key site for elaboration, serving as a nucleophile for acylation, alkylation, and the introduction of protecting groups essential for multi-step syntheses.
The Fmoc/tBu strategy is considered an orthogonal system, meaning the N-terminal protecting group (Fmoc) can be removed under basic conditions (e.g., with piperidine) without affecting the acid-labile side-chain protecting groups (e.g., tBu, Trt). peptide.com Conversely, the Boc/Bzl strategy is a quasi-orthogonal system where both groups are removed by acid, but the Boc group is cleaved with moderate acids like trifluoroacetic acid (TFA), while benzyl-based groups require stronger acids like hydrofluoric acid (HF). peptide.com
| Protecting Group | Introduction Reagent | Cleavage Conditions | Stability | Orthogonal To |
|---|---|---|---|---|
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20-50% piperidine (B6355638) in DMF) | Acid, Hydrogenolysis | Boc, Z, Trt, Alloc |
| Boc (tert-butyloxycarbonyl) | Boc2O | Acid (e.g., TFA, HCl) | Base, Hydrogenolysis | Fmoc, Z, Alloc |
The free amino group of this compound readily undergoes N-acylation to form substituted amides. This transformation is fundamental to peptide bond formation and the synthesis of a vast array of biologically active molecules. The reaction typically involves coupling the amine with a carboxylic acid using a coupling agent (e.g., DCC, HBTU) or reacting it with a more reactive carboxylic acid derivative, such as an acid chloride or anhydride.
This reactivity is exploited in the synthesis of various compounds, including enzyme inhibitors and receptor antagonists. For instance, the phenylalanine core is a key structural motif in certain HIV-1 capsid modulators, where the amide bond forms crucial hydrogen bonds with the target protein. mdpi.com Structure-activity relationship (SAR) studies on such compounds often involve synthesizing a library of amide analogues to probe the effects of different substituents on binding affinity and biological activity. mdpi.comnih.gov
Modification of the Ester Moiety
The methyl ester of this compound provides temporary protection for the carboxylic acid functionality. This group can be selectively removed or transformed to suit the synthetic strategy.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis : This reaction involves heating the ester with water in the presence of a strong acid catalyst. libretexts.org It is a reversible process, representing the reverse of Fischer esterification. libretexts.orgyoutube.com To drive the reaction to completion, a large excess of water is typically used. libretexts.org
Base-Catalyzed Hydrolysis (Saponification) : This method employs a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and is heated under reflux. studymind.co.uk The reaction is irreversible because the final product is a carboxylate salt, which is resistant to nucleophilic attack by the alcohol byproduct. libretexts.orgstudymind.co.uk To recover the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org Saponification is often preferred due to its irreversibility and generally cleaner reaction profile. libretexts.org
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this allows the methyl group to be replaced with other groups (e.g., ethyl, benzyl (B1604629), allyl), which can alter the compound's properties or be necessary for a particular synthetic route. The reaction is an equilibrium process and is typically catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium methoxide). masterorganicchemistry.com To favor the formation of the desired product, the alcohol corresponding to the incoming ester group is used in large excess as the solvent. masterorganicchemistry.com
| Catalyst Type | Examples | Conditions |
|---|---|---|
| Acid Catalysts | H2SO4, HCl, Sc(OTf)3 | Typically requires heat (reflux) |
| Base Catalysts | NaOCH3, K2HPO4, Na2CO3 | Often proceeds under milder conditions |
| Other | Enzymes (e.g., lipases), N-Heterocyclic Carbenes (NHCs) | Generally mild and highly selective |
Alteration of the Benzyl Moiety for Structure-Activity Relationship Studies
In medicinal chemistry, the benzyl side chain of the phenylalanine scaffold is a frequent target for modification in structure-activity relationship (SAR) studies. By systematically introducing various substituents onto the phenyl ring, researchers can probe the steric and electronic requirements of a biological target, such as an enzyme's active site or a receptor's binding pocket, to optimize a compound's potency and selectivity. researchgate.net
For example, in the development of anaplastic lymphoma kinase (ALK) inhibitors, various substitutions were made on the benzyl group of a lead compound. researchgate.net It was found that introducing fluorine atoms at specific positions significantly impacted the compound's biochemical and cellular potency. researchgate.net Similarly, SAR studies on benzyl guanidine (B92328) derivatives as antimicrobial agents revealed that the position and nature of substituents on the benzyl ring were critical for activity against bacterial strains like S. aureus and E. coli. nih.govmdpi.com These studies demonstrate that modifying the benzyl moiety is a powerful strategy for fine-tuning the pharmacological profile of phenylalanine-containing molecules.
| Parent Scaffold | Benzyl Substitution | Observed Effect on Activity | Reference |
|---|---|---|---|
| 7-Azaindole ALK Inhibitor | 3-Fluoro | Improved biochemical and cellular potency | researchgate.net |
| 7-Azaindole ALK Inhibitor | 3,5-Difluoro | Potency comparable to 3-fluoro substitution | researchgate.net |
| Benzyl Guanidine Antimicrobial | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | High potency against S. aureus and E. coli | mdpi.com |
| HIV-1 Capsid Modulator | Introduction of various substituted indole (B1671886) and aniline (B41778) groups | Significant impact on antiviral activity and selectivity | mdpi.com |
Synthesis of Diverse Amino Acid Analogues and Unnatural Amino Acids
The strategic modification of this compound allows for the introduction of novel functionalities and stereochemical arrangements, leading to the generation of amino acid analogues with unique properties. These synthetic endeavors are crucial for probing biological processes, developing therapeutic agents, and creating new biomaterials.
N-Alkylation and N-Arylation Strategies
The primary amine of L-Phenylalanine methyl ester serves as a nucleophilic center for the introduction of various substituents. N-alkylation, for instance, is a common strategy to modulate the conformational properties of peptides and enhance their metabolic stability. The direct N-alkylation of L-phenylalanine esters with alcohols has been achieved with high retention of stereochemistry, yielding a range of N-alkylated derivatives.
Similarly, N-arylation furnishes analogues that are prevalent in pharmacologically active compounds. A transition metal-free approach utilizing diaryliodonium salts has been developed for the N-arylation of amino acid esters, including phenylalanine methyl ester. This method demonstrates broad scope, allowing for the transfer of both electron-rich and electron-deficient aryl groups with retained enantiomeric excess.
Synthesis of Heterocyclic and Acetylated Derivatives
The versatility of this compound extends to its role as a precursor in the synthesis of heterocyclic structures. For example, it is a key starting material in the preparation of chiral tetramic acids, such as (5S)-5-Benzylpyrrolidine-2,4-dione. This synthesis proceeds through the formation of an acyclic precursor, (S)-2-[2-(methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester, which is then cyclized. nih.gov This transformation highlights the utility of the parent compound in constructing complex cyclic amino acid analogues.
Furthermore, simple acylation reactions can be employed to produce derivatives like N-acetyl-D,L-phenylalanine methyl ester. The synthesis from N-acetyl-D,L-phenylalanine and methanol (B129727) proceeds with good yield, demonstrating a straightforward method for modifying the amino group. google.com Another example is the high-yield synthesis of N-methylformyl-L-phenylalanine methyl ester from L-Phenylalanine methyl ester hydrochloride. rsc.org
Derivatization for Peptide Synthesis and Novel Analogues
In the context of peptide chemistry, this compound is a fundamental building block. It can be readily coupled with other amino acids or peptide fragments. For instance, it has been used in the synthesis of dipeptides like glycyl-phenylalanyl-phenylalanine methyl ester. prepchem.com
The following table summarizes selected derivatization strategies starting from this compound, showcasing its utility in generating a diverse library of amino acid analogues.
Table 1: Synthesis of Diverse Amino Acid Analogues from this compound
| Product | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-acetyl-D,L-phenylalanine methyl ester | N-acetyl-D,L-phenylalanine, methanol, sulfuric acid, reflux | 75 | google.com |
| N-methylformyl-L-phenylalanine methyl ester | Sodium hydrogen carbonate, methyl formate, 0 °C to room temp. | 99 | rsc.org |
| (S)-2-[2-(methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester | Methyl malonyl chloride, NaHCO₃, methylene (B1212753) chloride | 99 | nih.gov |
| (5S)-5-Benzyl-3-methoxycarbonyl-2,4-dioxopyrrolidine | Sodium methoxide, methanol, reflux | 96 | nih.gov |
| (5S)-5-Benzylpyrrolidine-2,4-dione | Hydrochloric acid, reflux | 99 | nih.gov |
| N-(4-nitrophenyl)-L-phenylalanine methyl ester | 4-nitrophenyl(phenyl)iodonium triflate, base, solvent | 85 | |
| N-(4-methoxyphenyl)-L-phenylalanine methyl ester | 4-methoxyphenyl(phenyl)iodonium triflate, base, solvent | 78 | |
| N-(2,4,6-trimethylphenyl)-L-phenylalanine methyl ester | 2,4,6-trimethylphenyl(phenyl)iodonium triflate, base, solvent | 65 |
Broader Scientific and Biomedical Research Contributions
Design and Synthesis of Pharmacologically Active Molecules and Intermediates
As a chiral intermediate, (S)-2-Benzyl-ala-ome-hcl is highly valued in pharmaceutical development and medicinal chemistry. chemimpex.com Its structure provides a stereochemically defined core that can be elaborated into more complex, enantiomerically pure drug candidates. The benzyl (B1604629) group serves as a protecting group for the nitrogen atom, preventing unwanted side reactions, while the methyl ester activates the carboxyl group for amide bond formation, a cornerstone of peptide and peptidomimetic synthesis. chemimpex.com This compound's utility as a chiral auxiliary makes it particularly beneficial for creating substances with a high degree of stereochemical purity, which is often critical for drug efficacy and safety. chemimpex.com
Precursors to Neurological Disorder Therapeutics
A notable application of this compound is its role as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The development of effective treatments for conditions like Alzheimer's and Parkinson's disease often involves the creation of molecules that can precisely interact with specific enzymes or receptors in the central nervous system. The structural motifs present in this compound are relevant for designing molecules that can modulate the activity of key enzymatic targets implicated in the progression of these diseases.
The table below outlines several key enzyme classes that are targets for therapeutic intervention in neurological disorders. Molecules derived from precursors like this compound can be rationally designed to inhibit or modulate these enzymes.
| Enzyme Target Class | Relevance to Neurological Disorders | Potential Role of this compound Derivatives |
|---|---|---|
| β-Secretase (BACE1) | Initiates the production of amyloid-β plaques in Alzheimer's disease. | Serves as a scaffold for peptidomimetic inhibitors that can fit into the enzyme's active site. |
| Tau Kinases (e.g., GSK-3β) | Hyperphosphorylation of tau protein leads to neurofibrillary tangles in Alzheimer's disease. | Can be used to synthesize kinase inhibitors that compete with ATP or the protein substrate. |
| Monoamine Oxidase (MAO) | Degrades neurotransmitters like dopamine; inhibitors are used in Parkinson's disease treatment. | Provides a chiral backbone for designing novel, selective MAO inhibitors. |
| Caspases | Involved in the apoptotic pathways that lead to neuronal cell death in various neurodegenerative conditions. | Acts as a starting material for caspase inhibitors that mimic the enzyme's natural peptide substrates. |
Applications in Biochemical Research and Enzyme Interaction Studies
In the field of biochemistry, this compound functions as a valuable building block for investigating enzyme interactions and protein folding. chemimpex.com By incorporating this modified amino acid into synthetic peptides, researchers can create probes to explore the structural and functional aspects of biomolecules, gain insights into cellular mechanisms, and identify potential therapeutic targets. chemimpex.com
The specific protecting groups on the amino acid can significantly influence how it interacts with enzymes. Research on the related compound, L-alanine benzyl ester (Ala-OBzl), where the benzyl group is on the ester instead of the nitrogen, demonstrates this principle. In a study on chemoenzymatic polymerization using the protease papain, the choice of ester group (methyl, ethyl, or benzyl) on the alanine (B10760859) monomer had a profound effect on the reaction's efficiency. acs.org
The findings from this study, summarized in the table below, illustrate how modifying amino acid derivatives can be used to probe and modulate enzyme activity.
| Alanine Monomer | Key Research Finding | Implication for Enzyme Interaction Studies |
|---|---|---|
| Alanine Methyl Ester (Ala-OMe) | Successfully polymerized by papain, with the highest yield achieved at a monomer concentration of 0.3 M. acs.org | Demonstrates baseline enzymatic recognition and reactivity. |
| Alanine Ethyl Ester (Ala-OEt) | Polymerized by papain, with a maximum yield at a concentration of 0.5 M. acs.org | Shows that small changes in the ester group's steric bulk can alter the optimal conditions for enzyme-substrate interaction. |
| Alanine Benzyl Ester (Ala-OBzl) | Showed much greater polymerization efficiency than the other esters, enhancing the enzyme's substrate affinity and broadening its specificity. acs.orgresearchgate.net | Highlights how a bulky, aromatic group can create favorable interactions within the enzyme's active site, significantly boosting catalytic efficiency. acs.org |
These studies underscore the importance of specific chemical structures in mediating biological activity. The N-benzyl group in this compound would be expected to confer its own unique set of steric and hydrophobic properties, making it a distinct tool for probing the active sites of other enzymes.
Influence on the Development of Novel Organic Reactions and Catalytic Systems
The demand for enantiomerically pure amino acid derivatives like this compound has spurred the development of new and improved synthetic methodologies. The synthesis of amino acid esters, for example, has evolved from using hazardous solvents like benzene (B151609) to safer alternatives such as cyclohexane (B81311) for azeotropic water removal during Fischer-Speier esterification. unimi.itresearchgate.net The need to preserve the compound's stereochemical integrity during synthesis has also driven research into reaction conditions that avoid racemization. unimi.itresearchgate.net
Furthermore, N-protected amino acid esters are key substrates in the development of novel catalytic reactions. For instance, recent advancements in asymmetric catalysis have focused on the challenging α-benzylation of N-unprotected amino acid esters. nih.gov While this research uses a different substrate, it highlights the ongoing effort to develop catalytic systems that can functionalize the α-carbon of amino acid derivatives. The availability of well-defined starting materials like this compound is crucial for testing the scope and limitations of these new catalytic transformations, thereby expanding the toolkit of synthetic organic chemistry.
Emerging Applications in Chemical Biology and Advanced Materials Science
The unique structural properties of this compound open doors to its use in emerging interdisciplinary fields. In chemical biology, it can serve as a precursor for more complex molecular probes designed to study biological systems. By attaching fluorescent dyes, affinity tags, or photo-crosslinkers, researchers can create tools to visualize cellular processes or identify protein-protein interactions with high specificity.
In advanced materials science, there is growing interest in using amino acid-based monomers for the synthesis of novel polymers. The enzymatic polymerization of amino acid esters is considered a green and efficient method for producing polypeptides. acs.org While much of this research has focused on traditional polypeptides, N-substituted monomers like this compound are precursors to a class of polymers known as "peptoids." Peptoids have backbones that are similar to peptides but with side chains attached to the nitrogen atom rather than the α-carbon. This structural difference often imparts greater proteolytic stability and unique conformational properties, making them attractive for applications in drug delivery, biomaterials, and diagnostics. The principles learned from the enzymatic polymerization of amino acid benzyl esters could potentially be extended to develop new methods for synthesizing functional peptoid-based materials. acs.org
Q & A
Q. What are the recommended synthetic pathways for (S)-2-Benzyl-ala-ome-hcl, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling protected amino acid derivatives with benzyl groups under carbodiimide-mediated conditions (e.g., EDC/HOBt). Optimize reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) using design-of-experiment (DoE) approaches to maximize enantiomeric excess (ee). For example, dichloromethane (DCM) at 0–5°C with 1.2 equivalents of benzyl bromide may reduce racemization . Monitor progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Q. How should researchers validate the chiral purity of this compound?
- Methodological Answer : Use chiral HPLC or polarimetry to confirm enantiomeric purity. For HPLC, employ a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10). Compare retention times with a racemic standard. Alternatively, circular dichroism (CD) spectroscopy can validate optical activity. Report both ee (%) and absolute configuration via X-ray crystallography if feasible .
Q. What stability studies are critical for handling this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability testing under varying pH (3–9), temperature (4–40°C), and light exposure. Use LC-MS to track degradation products (e.g., hydrolysis of the ester moiety). Buffer solutions (e.g., phosphate buffer) should be prepared fresh to avoid confounding results. Data should include degradation kinetics (half-life) and Arrhenius plots for shelf-life extrapolation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. For NMR, re-run spectra in deuterated DMSO to assess hydrogen bonding interactions. For MS discrepancies, use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from adducts. Cross-validate with independent techniques like IR spectroscopy (amide I/II bands) or 2D NMR (COSY, HSQC) to confirm structural assignments. Document all raw data and metadata to ensure reproducibility .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?
- Methodological Answer : Racemization is minimized by:
- Using Fmoc-protected derivatives with low-pKa amino groups.
- Activating carboxyl groups with OxymaPure/DIC instead of HOBt to reduce base-induced epimerization.
- Monitoring coupling efficiency via Kaiser tests.
Post-synthesis, treat resins with TFA/water/triisopropylsilane (95:2.5:2.5) to cleave peptides while preserving stereochemistry. Validate via Marfey’s reagent derivatization and LC-MS .
Q. How do solvent polarity and counterion effects influence the crystallization of this compound?
- Methodological Answer : Screen solvents (e.g., ethanol, acetonitrile) and counterions (e.g., HCl vs. TFA) using high-throughput crystallization plates. Characterize crystal habits via XRPD and thermal analysis (DSC/TGA). Polar aprotic solvents (e.g., DMF) may enhance solubility but hinder nucleation. For HCl salts, optimize pH during recrystallization to avoid chloride displacement. Report lattice parameters and melting points with error margins .
Data Contradiction & Reproducibility
Q. How should researchers address inconsistencies in biological activity data across studies using this compound?
- Methodological Answer : Reconcile discrepancies by:
Standardizing assays : Use validated cell lines (e.g., HEK293 vs. HeLa) and control compounds.
Documenting batch variability : Include Certificate of Analysis (CoA) for each compound batch (e.g., HPLC purity, water content).
Applying meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., endotoxin contamination).
Publish negative results and raw datasets in open repositories (e.g., Zenodo) to enhance transparency .
Q. What statistical frameworks are robust for analyzing dose-response curves of this compound in enzymatic inhibition studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) with bootstrapping to estimate IC₅₀ values and confidence intervals. Account for enzyme lot variability via mixed-effects models. Validate assumptions (e.g., normality) with Shapiro-Wilk tests. For contradictory EC₅₀ values, apply equivalence testing (TOST) to determine if differences are statistically significant .
Ethical & Collaborative Considerations
Q. How can open-data practices be balanced with intellectual property concerns in collaborative studies on this compound?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles with tiered access:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
